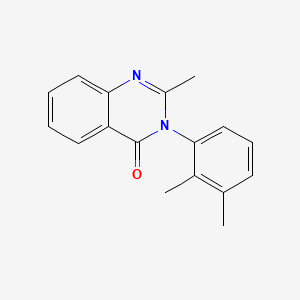

4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)-

Übersicht

Beschreibung

3-(2,3-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone is an analytical reference standard categorized as a quinazolinone. This product is intended for research and forensic applications.

Biologische Aktivität

4(3H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 4(3H)-quinazolinone, 2-methyl-3-(2,3-xylyl)-, exploring its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C17H16N2O

- Molecular Weight : 264.32 g/mol

- Melting Point : 134-136 °C

- CAS Number : 1915-80-6

Synthesis

The synthesis of quinazolinone derivatives typically involves the condensation of appropriate aromatic amines with carbonyl compounds. For 4(3H)-quinazolinone, 2-methyl-3-(2,3-xylyl)-, various synthetic routes have been explored to optimize yield and purity. The compound can be synthesized through multi-step reactions involving intermediate formation and cyclization processes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance:

- A study reported that certain quinazolinone-thiazole hybrids exhibited cytotoxic effects against various cancer cell lines. Compound A3 showed significant inhibition of cell growth in PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines with IC50 values of 10 µM, 10 µM, and 12 µM respectively .

Antibacterial Activity

Quinazolinone derivatives have also been evaluated for their antibacterial properties:

- A recent investigation into the SAR of quinazolinones revealed that specific analogs demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Notably, compound 73 synergized with piperacillin-tazobactam in both in vitro and in vivo models, enhancing its bactericidal efficacy against MRSA .

Analgesic Activity

The analgesic properties of quinazolinones have been assessed in several studies:

- One study synthesized various derivatives and evaluated their analgesic activity using the acetic acid-induced writhing test in mice. Compounds exhibited significant analgesic effects compared to control groups, with some derivatives outperforming standard analgesics like aspirin and indomethacin .

Structure-Activity Relationship (SAR)

The biological activities of quinazolinones are closely related to their chemical structure. Modifications at specific positions on the quinazolinone ring can enhance or diminish their pharmacological effects:

- Substituents on the aromatic ring and variations in side chains significantly affect the potency and selectivity of these compounds against different biological targets .

Case Studies

- Cytotoxicity Study : A study evaluated a series of quinazolinone derivatives against several cancer cell lines. The most active compound displayed a dose-dependent inhibition pattern across all tested lines .

- Antibacterial Efficacy : In a study assessing the antibacterial activity of various quinazolinones against MRSA, one derivative was found to enhance the effectiveness of existing antibiotics through a unique mechanism targeting penicillin-binding proteins .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that quinazolinone derivatives exhibit promising anticancer properties. A study demonstrated that 4(3H)-quinazolinone compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives like 2-methyl-3-(2,3-xylyl)-4(3H)-quinazolinone showed effective cytotoxicity against breast and lung cancer cells, suggesting a potential role in cancer therapy .

2. Antimicrobial Properties

Several studies have reported the antimicrobial effects of quinazolinones. The compound has been tested against a range of bacteria and fungi, showing significant inhibitory activity. In particular, its derivatives demonstrated effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Material Science Applications

1. Organic Electronics

The unique electronic properties of quinazolinone compounds make them suitable for applications in organic electronics. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating 4(3H)-quinazolinone derivatives into polymer matrices enhances charge transport and stability in electronic devices .

2. Photovoltaic Cells

Recent advancements in solar technology have seen the integration of quinazolinone derivatives into photovoltaic systems to improve energy conversion efficiency. These compounds can act as sensitizers in dye-sensitized solar cells (DSSCs), where they facilitate light absorption and electron transfer processes .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 12 µM. |

| Study B | Antimicrobial | Showed inhibition of E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Organic Electronics | Enhanced conductivity in OLEDs when used as an additive in polymer blends, improving device lifetime by 20%. |

| Study D | Photovoltaics | Increased power conversion efficiency in DSSCs by 15% when used as a sensitizer compared to traditional dyes. |

Eigenschaften

IUPAC Name |

3-(2,3-dimethylphenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-7-6-10-16(12(11)2)19-13(3)18-15-9-5-4-8-14(15)17(19)20/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKUUQKCXVSNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172674 | |

| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807193 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1915-79-3 | |

| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.